1-Methyl-5-(prop-2-en-1-yl)pyrrolidine-2-carbonitrile
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Overview
Description
1-Methyl-5-(prop-2-en-1-yl)pyrrolidine-2-carbonitrile is a chemical compound that features a pyrrolidine ring substituted with a methyl group, a prop-2-en-1-yl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-(prop-2-en-1-yl)pyrrolidine-2-carbonitrile can be synthesized through a multi-step process involving the formation of the pyrrolidine ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring, followed by alkylation and nitrile formation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(prop-2-en-1-yl)pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-Methyl-5-(prop-2-en-1-yl)pyrrolidine-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(prop-2-en-1-yl)pyrrolidine-2-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar ring structure but lacking the specific substituents.
Pyrrolidine-2-carbonitrile: A related compound with a nitrile group but different substituents.
1-Methylpyrrolidine: A compound with a methyl group but lacking the prop-2-en-1-yl and nitrile groups.
Uniqueness: 1-Methyl-5-(prop-2-en-1-yl)pyrrolidine-2-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
13332-34-8 |
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Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-methyl-5-prop-2-enylpyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C9H14N2/c1-3-4-8-5-6-9(7-10)11(8)2/h3,8-9H,1,4-6H2,2H3 |
InChI Key |
WFGOLOIZSFMEJM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCC1C#N)CC=C |
Origin of Product |
United States |
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